molecular formula C47H51NO16 B13860401 6a,3'-p-Dihydroxy Paclitaxel-d5

6a,3'-p-Dihydroxy Paclitaxel-d5

Cat. No.: B13860401
M. Wt: 890.9 g/mol
InChI Key: NEGGNAWLXHJUEM-IGYGOEBCSA-N
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Description

6a,3’-p-Dihydroxy Paclitaxel-d5 is a derivative of Paclitaxel, a well-known antitumor agent. This compound is labeled with deuterium, which makes it useful in various research applications, particularly in the study of drug metabolism and pharmacokinetics. It is primarily used as a human liver-labeled metabolite of Paclitaxel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6a,3’-p-Dihydroxy Paclitaxel-d5 involves multiple steps, starting from Paclitaxel The process includes selective hydroxylation at the 6a and 3’ positionsThe exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of 6a,3’-p-Dihydroxy Paclitaxel-d5 is typically carried out in specialized facilities equipped to handle complex organic synthesis and isotopic labeling. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

6a,3’-p-Dihydroxy Paclitaxel-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, molecular oxygen.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

6a,3’-p-Dihydroxy Paclitaxel-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism and pharmacokinetics.

    Biology: Used in cell culture studies to investigate the effects of Paclitaxel and its derivatives on cell growth and apoptosis.

    Medicine: Used in preclinical studies to evaluate the efficacy and safety of Paclitaxel derivatives in cancer treatment.

    Industry: Used in the development of new anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of 6a,3’-p-Dihydroxy Paclitaxel-d5 is similar to that of Paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a key protein involved in microtubule formation. The pathways involved include the inhibition of mitotic spindle formation and the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6a,3’-p-Dihydroxy Paclitaxel-d5 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in metabolic studies .

Properties

Molecular Formula

C47H51NO16

Molecular Weight

890.9 g/mol

IUPAC Name

[(1S,2R,3R,7R,8R,9R,10S,12R,15S)-4,12-diacetyloxy-1,8,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H51NO16/c1-23-30(62-43(58)33(52)32(26-17-19-29(51)20-18-26)48-41(56)27-13-9-7-10-14-27)21-47(59)40(63-42(57)28-15-11-8-12-16-28)36-45(6,38(55)35(61-24(2)49)31(23)44(47,4)5)37(54)34(53)39-46(36,22-60-39)64-25(3)50/h7-20,30,32-37,39-40,51-54,59H,21-22H2,1-6H3,(H,48,56)/t30-,32-,33+,34+,35+,36-,37-,39+,40+,45-,46?,47+/m0/s1/i7D,9D,10D,13D,14D

InChI Key

NEGGNAWLXHJUEM-IGYGOEBCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@@H]([C@H]5[C@@]([C@H]([C@H]([C@@H]6C5(CO6)OC(=O)C)O)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=C(C=C4)O)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Origin of Product

United States

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